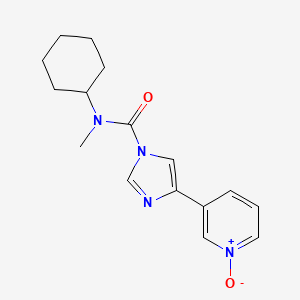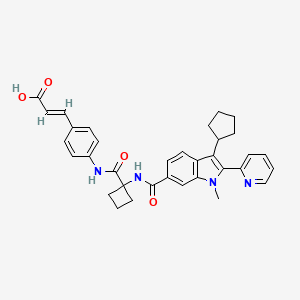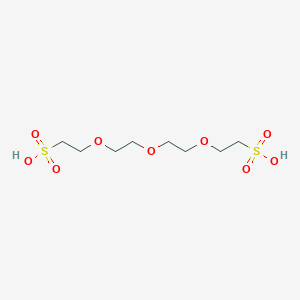
Bis-PEG3-sulfonic acid
Übersicht
Beschreibung
Bis-PEG3-sulfonic acid is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Synthesis Analysis
Bis-PEG3-sulfonic acid is a synthetic product with potential research and development risk . It is used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of Bis-PEG3-sulfonic acid is 322.35 . Its chemical formula is C8H18O9S2 .Chemical Reactions Analysis
Sulfonic acid, a component of Bis-PEG3-sulfonic acid, can participate in esterification, halogenation, and displacement reactions .Physical And Chemical Properties Analysis
Bis-PEG3-sulfonic acid has a molecular weight of 322.35 and a chemical formula of C8H18O9S2 . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .Wissenschaftliche Forschungsanwendungen
Biomaterials Enhancement
Bis-PEG3-sulfonic acid plays a significant role in the field of biomaterials, particularly in enhancing their properties through sulfonation. This process introduces sulfonic acid groups to biomaterials, improving their interaction with biological systems . Applications include:
Catalysis
In catalysis, Bis-PEG3-sulfonic acid derivatives are bonded to inorganic supports, creating heterogeneous catalysts . These catalysts are used in:
Drug Delivery Systems
The compound’s sulfonic acid groups can be utilized to modify drug molecules, enhancing their solubility and delivery efficiency. This is crucial for drugs that are poorly soluble in water, as it can significantly improve their bioavailability .
Regenerative Medicine
Sulfonated biomaterials, including those modified with Bis-PEG3-sulfonic acid, are used in regenerative medicine. They support cell proliferation and differentiation, which is essential for tissue regeneration .
Tissue Engineering
The sulfonation of materials used in tissue engineering can lead to improved cell-material interactions. This is vital for developing tissues that closely mimic natural ones in terms of structure and function .
Traditional Chinese Medicine
An unconventional application is the sulfonation of compounds used in traditional Chinese medicine. This process can enhance the medicinal properties of these compounds and bring a modern twist to ancient practices .
Wirkmechanismus
Target of Action
Bis-PEG3-sulfonic acid is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of Bis-PEG3-sulfonic acid, therefore, are the proteins that are intended to be degraded.
Mode of Action
Bis-PEG3-sulfonic acid, as a PEG-based PROTAC linker , connects two different ligands: one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the E3 ubiquitin ligase into close proximity with the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG3-sulfonic acid is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By recruiting an E3 ubiquitin ligase to a target protein, Bis-PEG3-sulfonic acid facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome .
Result of Action
The primary result of the action of Bis-PEG3-sulfonic acid is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound leads to their breakdown by the proteasome. This can have various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The action of Bis-PEG3-sulfonic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the compound’s stability and efficacy, given that it contains sulfonic acid moieties . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O9S2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAMFIBUYBWIBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)O)OCCOCCS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG3-sulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(aminomethyl)phenyl]-6-(4-cyano-4-phenylpiperidin-1-yl)-5-methylpyrimidine-4-carboxamide](/img/structure/B606097.png)
![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)
![N-(3-{5-[(1-Ethylpiperidin-4-Yl)(Methyl)amino]-3-(Pyrimidin-5-Yl)-1h-Pyrrolo[3,2-B]pyridin-1-Yl}-2,4-Difluorophenyl)propane-1-Sulfonamide](/img/structure/B606099.png)
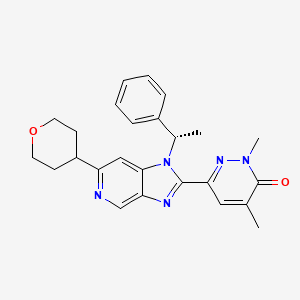
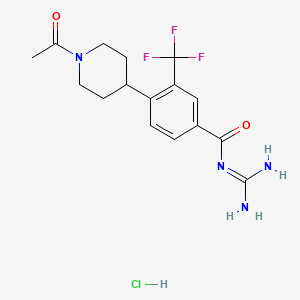
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)
